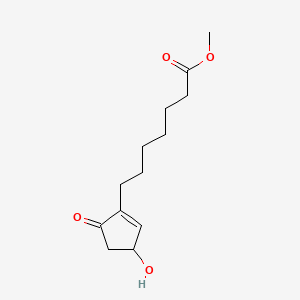

Methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)heptanoate

Description

IUPAC Nomenclature and Systematic Identification

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for complex organic molecules containing multiple functional groups. The official IUPAC name reflects the compound's core structural elements: a seven-carbon heptanoate chain terminated with a methyl ester functionality, connected to a substituted cyclopentenone ring system. The nomenclature specifically identifies the 3-hydroxy and 5-oxo substituents on the cyclopent-1-en-1-yl moiety, indicating the precise positioning of functional groups within the five-membered ring structure.

Multiple systematic identifiers have been established for this compound across various chemical databases and regulatory systems. The Chemical Abstracts Service registry number 40098-26-8 serves as the primary identifier for the racemic mixture of the compound. Alternative nomenclature systems recognize the compound under several synonymous names, including 1-cyclopentene-1-heptanoic acid, 3-hydroxy-5-oxo-, methyl ester, which emphasizes the carboxylic acid derivative nature of the molecule. The compound is also referenced as methyl-3-hydroxy-5-oxo-1-cyclopentene-1-heptanoate in certain chemical databases, highlighting the cyclopentenone ring as the central structural feature.

The molecular formula C₁₃H₂₀O₄ accurately represents the atomic composition of the compound, with 13 carbon atoms, 20 hydrogen atoms, and 4 oxygen atoms distributed across the ester, hydroxyl, and ketone functional groups. This molecular composition yields a calculated molecular weight of 240.296 to 240.3 daltons, depending on the precision of the calculation method employed. The systematic identification also includes InChI (International Chemical Identifier) strings that provide unique computational representations of the molecular structure, enabling precise database searching and chemical informatics applications.

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound presents a complex three-dimensional arrangement characterized by distinct conformational flexibility in both the cyclopentenone ring system and the aliphatic heptanoate chain. The five-membered cyclopentenone ring adopts non-planar conformations due to inherent ring strain and substituent effects, with the hydroxy group at position 3 and the carbonyl group at position 5 creating specific steric and electronic interactions. Computational studies on related cyclopentane derivatives indicate that the envelope and half-chair conformations represent the most energetically favorable arrangements, with energy differences of approximately 0.5 kilocalories per mole between these conformational states.

The conformational analysis reveals that the cyclopentenone ring undergoes rapid pseudorotation, a dynamic process where the ring continuously interconverts between different puckered conformations. This fluxional behavior results from the relatively low energy barriers between conformational states, typically ranging from 2 to 5 kilocalories per mole for substituted cyclopentene derivatives. The presence of the hydroxyl substituent at the 3-position introduces additional conformational constraints, as the hydroxy group can participate in intramolecular hydrogen bonding with the carbonyl oxygen at position 5, potentially stabilizing specific conformational arrangements.

The seven-carbon aliphatic chain connecting the cyclopentenone ring to the methyl ester functionality exhibits considerable conformational freedom, allowing for numerous rotational isomers around the carbon-carbon single bonds. The extended chain conformation typically represents the most stable arrangement due to minimized steric interactions between methylene groups. However, folded conformations may become stabilized through weak intramolecular interactions between the terminal ester group and the cyclopentenone ring system. The overall molecular geometry can be described as having an elongated structure with the cyclopentenone ring as a central anchor point from which the heptanoate chain extends.

Density functional theory calculations on similar prostaglandin-related structures suggest that the preferred conformation places the hydroxyl group in a pseudo-equatorial position relative to the cyclopentenone ring plane, minimizing steric clashes with adjacent ring substituents. The vinyl hydrogen at the 1-position of the cyclopentenone ring typically adopts a coplanar arrangement with the ring double bond, maintaining optimal orbital overlap for conjugation with the carbonyl system.

Crystallographic Data and Solid-State Arrangement

The solid-state properties of this compound are characterized by specific crystallographic parameters that reflect the compound's molecular packing arrangements and intermolecular interactions. Experimental density measurements indicate a solid-state density of 1.1 to 1.125 grams per cubic centimeter, suggesting relatively efficient molecular packing in the crystalline form. This density value is consistent with organic compounds containing similar functional group combinations and molecular weights, indicating normal van der Waals interactions between adjacent molecules in the crystal lattice.

The melting point behavior provides important insights into the solid-state organization and intermolecular forces governing crystal stability. For the stereoisomeric form with (3S) configuration, the melting point ranges from 59 to 62 degrees Celsius, indicating moderate crystal lattice stability. This relatively low melting point suggests that the crystal structure is primarily stabilized by weak intermolecular forces such as van der Waals interactions and hydrogen bonding between hydroxyl groups of adjacent molecules, rather than strong ionic or covalent interactions.

| Physical Property | Value | Units | Source |

|---|---|---|---|

| Density | 1.1 ± 0.1 | g/cm³ | |

| Density (alternative) | 1.125 | g/cm³ | |

| Melting Point (3S isomer) | 59-62 | °C | |

| Boiling Point | 378.4 ± 42.0 | °C at 760 mmHg | |

| Flash Point | 138.9 ± 21.4 | °C |

The crystallographic arrangement likely involves hydrogen bonding networks formed between the hydroxyl groups at the 3-position of the cyclopentenone rings and the carbonyl oxygens of neighboring molecules. These intermolecular hydrogen bonds create extended chain or sheet-like structures within the crystal lattice, contributing to the overall crystal stability and influencing the melting point behavior. The ester functionality at the terminus of the heptanoate chain may also participate in weaker dipole-dipole interactions that contribute to the overall crystal cohesion.

X-ray crystallographic studies on related prostaglandin derivatives indicate that molecules of this structural class typically pack in layered arrangements where the hydrophobic aliphatic chains align to minimize unfavorable interactions with polar functional groups. The cyclopentenone rings often show π-π stacking interactions when geometric constraints allow, although the presence of bulky substituents may prevent such arrangements in this particular compound.

Stereochemical Features and Chiral Center Configuration

The stereochemical complexity of this compound arises from the presence of a chiral center at the 3-position of the cyclopentenone ring, where the hydroxyl substituent is attached. This asymmetric carbon atom can exist in either the R or S configuration according to the Cahn-Ingold-Prelog priority rules, giving rise to two distinct enantiomeric forms of the compound. The (3R)-configuration, also known as (+)-norprostol, has been specifically characterized and assigned the Chemical Abstracts Service number 41138-61-8. Conversely, the (3S)-configuration represents the mirror image enantiomer with its own unique chemical identifier (42038-75-5).

The absolute configuration at the 3-position significantly influences the compound's three-dimensional shape and potential biological activity, as enantiomers often exhibit different pharmacological properties and receptor binding affinities. Computational analysis using density functional theory methods has been employed to determine the preferred conformations of each enantiomer, revealing subtle but important differences in their energy landscapes. The (3R)-enantiomer tends to adopt conformations where the hydroxyl group occupies a pseudo-axial position relative to the ring envelope, while the (3S)-enantiomer preferentially places the hydroxyl group in a pseudo-equatorial arrangement.

The stereochemical assignment has been confirmed through various analytical techniques, including optical rotation measurements and circular dichroism spectroscopy, which can distinguish between the two enantiomeric forms based on their interaction with polarized light. The (+)-norprostol designation indicates that the (3R)-enantiomer exhibits a positive optical rotation when measured in standard solvents under specified conditions. This optical activity provides a convenient method for monitoring enantiomeric purity and detecting racemization during synthetic transformations or storage.

The racemic mixture, containing equal proportions of both (3R) and (3S) enantiomers, represents the most commonly encountered form of the compound in synthetic chemistry applications. The resolution of this racemic mixture into individual enantiomers requires specialized techniques such as chiral chromatography or the use of resolving agents that can selectively interact with one enantiomer over the other. The stereochemical complexity extends beyond the immediate chiral center to influence the overall molecular conformation through stereoelectronic effects and intramolecular interactions that stabilize specific three-dimensional arrangements.

Properties

IUPAC Name |

methyl 7-(3-hydroxy-5-oxocyclopenten-1-yl)heptanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20O4/c1-17-13(16)7-5-3-2-4-6-10-8-11(14)9-12(10)15/h8,11,14H,2-7,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQKUWAVOSCVDCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCCCCC1=CC(CC1=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90960548 | |

| Record name | Methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)heptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90960548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40098-26-8 | |

| Record name | Norprostol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040098268 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)heptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90960548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 7-(3-hydroxy-5-oxo-1-cyclopenten-1-yl)heptanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NORPROSTOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8I3O2MY5FN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthesis from 2-(1-hydroxy-7-methoxycarbonylheptyl)-furan

- Reaction conditions: The starting material, 2-(1-hydroxy-7-methoxycarbonylheptyl)-furan, is suspended in water with a potassium monohydrogen phosphate-phosphoric acid buffer (pH ~4.2).

- Temperature: Heated to 100°C under nitrogen atmosphere.

- Process: The mixture is stirred until the starting material is fully consumed.

- Workup: The reaction mixture is cooled and extracted twice with methyl isobutyl ketone (600 mL each).

- Isolation: The combined organic extracts are concentrated under reduced pressure.

- Product: A mixture of 3-hydroxy-2-(6-methoxycarbonylhexyl)-4-cyclopentenone and 4-hydroxy-2-(6-methoxycarbonylhexyl)-2-cyclopentenone is obtained.

- Yield: Approximately 80.7%.

Five-Step Synthesis from Suberic Acid

- Step 1: Friedel-Crafts acylation catalyzed by ZnCl2 between furan and 2,9-oxonanedione to form 8-(furan-2-yl)-8-oxooctanoic acid.

- Step 2: Sulfuric acid-catalyzed methylation of the keto acid to yield the corresponding methyl ester.

- Step 3: Sequential reduction of the keto group to introduce the hydroxy functionality.

- Step 4: ZnCl2-catalyzed Piancatelli rearrangement converts the furan ring into the cyclopentenone structure.

- Step 5: Purification to isolate methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)heptanoate.

- Overall yield: Approximately 40% over five steps.

Alternative Synthetic Notes

- The compound can be prepared as a racemic mixture (3RS) or as an enantiomerically pure (R)-isomer depending on the starting materials and chiral catalysts used.

- The reaction pH, temperature, and solvent choice (water, methyl isobutyl ketone) are critical for optimizing yield and purity.

- The Piancatelli rearrangement is a key step that efficiently forms the cyclopentenone ring from furan derivatives under Lewis acid catalysis (ZnCl2).

Comparative Data Table of Preparation Methods

Research Findings and Practical Considerations

- The ZnCl2-catalyzed Piancatelli rearrangement is a robust and practical method to convert furan derivatives into cyclopentenone structures with hydroxy substitution, crucial for the target compound.

- The aqueous buffer system at pH ~4.2 allows selective transformation and good yields while minimizing side reactions.

- The methyl ester functionality is introduced via acid-catalyzed methylation, which is essential for the compound’s stability and further synthetic utility.

- The overall synthetic route is scalable and has been applied industrially for prostaglandin analog synthesis, indicating its reliability and reproducibility.

- Purity and stereochemistry control are important for pharmaceutical applications, with enantiomerically pure forms requiring specialized synthesis and storage conditions.

Scientific Research Applications

Chiral Intermediate for Drug Synthesis

Methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)heptanoate is primarily utilized as a chiral intermediate in the synthesis of prostaglandin analogs, which are crucial in various therapeutic areas including:

- Reproductive Health : Prostaglandin analogs derived from this compound are used in medications for inducing labor and managing postpartum hemorrhage.

Misoprostol Impurity

This compound is recognized as an impurity of Misoprostol, a medication used to prevent stomach ulcers and induce labor . Understanding its properties and behavior is essential for quality control in pharmaceutical formulations.

Case Study 1: Synthesis of Prostaglandin Analogues

A study demonstrated the successful synthesis of prostaglandin analogs using this compound as a key intermediate. The reaction conditions were optimized to achieve high enantiomeric excess, crucial for the efficacy of prostaglandin-based therapies .

Case Study 2: Stability and Purity Analysis

Research conducted on the stability of this compound highlighted its hygroscopic nature and the importance of storage conditions (2–8°C under inert atmosphere) to maintain its purity for pharmaceutical applications. The study emphasized that impurities could significantly affect the pharmacological activity of drugs derived from this compound .

Mechanism of Action

The mechanism of action of methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)heptanoate involves its conversion to misoprostol, which then exerts its effects by mimicking the action of prostaglandin E1. Misoprostol binds to prostaglandin receptors, leading to various physiological responses such as the inhibition of gastric acid secretion and the induction of uterine contractions .

Comparison with Similar Compounds

(a) Methyl 7-[(3R)-3-[tert-butyl(dimethyl)silyl]oxy-5-oxocyclopenten-1-yl]heptanoate (CAS 41138-69-6)

- Molecular Formula : C₁₉H₃₄O₄Si

- Molecular Weight : 324.41 g/mol

- Key Differences : The tert-butyldimethylsilyl (TBS) group replaces the hydroxyl at position 3, enhancing stability during synthetic reactions. This protection prevents unwanted side reactions, making it a preferred intermediate in multi-step syntheses .

- Applications : Used in prostaglandin synthesis where selective deprotection is required .

(b) Methyl 7-(5-oxo-3-triethylsilyloxycyclopenten-1-yl)heptanoate (CAS 112713-92-5)

- Molecular Formula : C₁₉H₃₄O₄Si

- Molecular Weight : 354.56 g/mol

- Key Differences : Triethylsilyl (TES) protection instead of TBS. TES groups are less bulky, offering different steric effects in catalysis .

| Compound | CAS | Substituent at C3 | Molecular Weight | Key Application |

|---|---|---|---|---|

| Parent Compound | 40098-26-8 | -OH | 240.3 | Prostaglandin intermediates |

| TBS-Protected Derivative | 41138-69-6 | -OTBS | 324.4 | Stabilized synthetic steps |

| TES-Protected Derivative | 112713-92-5 | -OTES | 354.6 | Catalysis-friendly synthesis |

Functional Analogues with Varied Ester Chains

(a) Methyl Heptanoate (CAS 106-73-0)

(b) Ethyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)heptanoate

- Molecular Formula : C₁₄H₂₂O₄ (hypothetical)

- Key Differences : Ethyl ester instead of methyl. Ethyl esters generally exhibit lower melting points and altered solubility profiles.

| Property | Methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)heptanoate | Methyl Heptanoate |

|---|---|---|

| XLogP3 | 1.5 | 2.1 |

| Boiling Point | 378.4°C (predicted) | 173°C |

| Biological Relevance | High (pharmaceuticals) | Low (industrial) |

Stereoisomers and Enantiomers

(a) (R)-Methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)heptanoate (CAS 41138-61-8)

(b) (S)-Methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)heptanoate

- Hypothetical Properties : Likely inactive in prostaglandin pathways due to mismatched stereochemistry.

Biological Activity

Methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)heptanoate, also known by its CAS numbers 40098-26-8 and 42541-96-8, is a compound of significant interest due to its biological activity and potential applications in medicinal chemistry. This article delves into its biological properties, synthesis, and relevant case studies.

Molecular Formula: CHO

Molecular Weight: 240.296 g/mol

Density: 1.1 g/cm³

Boiling Point: Approximately 378.4 °C (predicted)

| Property | Value |

|---|---|

| Molecular Formula | CHO |

| Molecular Weight | 240.296 g/mol |

| Density | 1.1 g/cm³ |

| Boiling Point | 378.4 °C |

| Melting Point | Not available |

Biological Activity

This compound is primarily recognized for its role as a precursor in the synthesis of prostaglandins, which are lipid compounds that perform various hormone-like functions in the body. Prostaglandins are involved in processes such as inflammation, blood flow regulation, and the formation of blood clots.

The biological activity of this compound can be attributed to its structural features that allow it to interact with various biological targets:

- Prostaglandin Synthesis : It serves as a reagent in synthesizing naturally occurring prostaglandins and their congeners, which are crucial for numerous physiological processes .

- Anti-inflammatory Properties : Prostaglandins derived from this compound may exhibit anti-inflammatory effects, making them potential candidates for therapeutic agents in treating inflammatory diseases .

- Receptor Interaction : The hydroxyl group and cyclopentenone structure contribute to its ability to interact with specific receptors involved in inflammatory responses .

Case Study 1: Prostaglandin Synthesis

In a study focused on the synthesis of prostaglandins, this compound was successfully used as an intermediate to produce various prostaglandin analogs. These compounds demonstrated enhanced biological activity compared to their natural counterparts, suggesting that modifications in the cyclopentenone structure can significantly influence efficacy .

Case Study 2: Anti-inflammatory Activity

Research has indicated that derivatives of this compound exhibit notable anti-inflammatory properties in vitro. These derivatives were tested against standard inflammatory markers, showing a reduction in pro-inflammatory cytokines .

Synthesis Methods

The synthesis of this compound typically involves several steps starting from commercially available precursors. The key reactions include:

- Formation of Cyclopentenone : The initial step involves creating the cyclopentenone structure through a series of reactions involving heptanoic acid derivatives.

- Hydroxylation : The introduction of the hydroxyl group is achieved via specific hydrolysis reactions.

- Esterification : Finally, the compound is esterified to yield methyl ester form, which enhances its solubility and bioavailability .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)heptanoate, and how can purity be optimized?

- Methodological Answer : Synthesis often involves multi-step cyclization and esterification. A common approach includes oxidative enolate reactions to form the cyclopentenone core, followed by regioselective alkylation and esterification. For purification, high-performance liquid chromatography (HPLC) using methanol-water gradients (e.g., 1:1 ratio) under controlled temperatures (e.g., 158°C) is recommended to resolve stereoisomers and remove byproducts .

Q. Which spectroscopic techniques are most effective for structural characterization?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming stereochemistry and functional groups, particularly the hydroxyl and ketone moieties. High-resolution mass spectrometry (HRMS) and infrared (IR) spectroscopy further validate molecular weight and carbonyl groups. Canonical SMILES and InChI codes (e.g., from evidence 14) should be cross-referenced with experimental data .

Q. How should researchers select a theoretical framework for studying this compound's reactivity?

- Methodological Answer : Align the research with established theories in cyclopentanoid chemistry or prostaglandin analog synthesis. For example, use mechanistic models from oxidative enolate chemistry (e.g., evidence 8) to predict reaction pathways. Theoretical frameworks should guide hypothesis formulation and experimental design, such as using density functional theory (DFT) to model transition states .

Q. What safety protocols are essential for handling this compound?

- Methodological Answer : Follow OSHA HCS standards for skin/eye protection (e.g., gloves, goggles) and avoid ignition sources due to flammability risks. Store under inert gas (e.g., nitrogen) in airtight containers at low temperatures. Emergency procedures include immediate rinsing with water for skin/eye contact and medical consultation for persistent irritation .

Advanced Research Questions

Q. How can stereochemical control be achieved during synthesis, particularly for chiral centers in the cyclopentyl ring?

- Methodological Answer : Use asymmetric catalysis (e.g., chiral ligands in transition-metal catalysis) or enzymatic resolution. demonstrates diastereomeric separation via HPLC with chiral stationary phases. Monitor enantiomeric excess (ee) using polarimetry or chiral HPLC .

Q. What interdisciplinary approaches are suitable for studying its biological activity (e.g., anti-inflammatory or metabolic pathways)?

- Methodological Answer : Combine in vitro assays (e.g., COX-2 inhibition) with metabolomics. Isotopic labeling (e.g., ¹³C or ²H) can track metabolic fate in cell cultures. Collaborate with computational biologists to model enzyme interactions using molecular docking software .

Q. How should contradictory data in reaction yields or bioactivity be resolved?

- Methodological Answer : Conduct systematic reproducibility checks, varying parameters like solvent polarity or temperature. Use factorial design (e.g., 2^k designs) to identify critical variables. Cross-validate findings with independent techniques (e.g., LC-MS vs. NMR) and consult literature on analogous compounds (e.g., prostaglandin derivatives) .

Q. What computational tools are recommended for predicting physicochemical properties or reaction mechanisms?

- Methodological Answer : Employ COMSOL Multiphysics for reaction kinetics modeling or Gaussian for quantum mechanical calculations. AI-driven platforms can optimize reaction conditions by analyzing historical data. Validate predictions with experimental parameters (e.g., activation energy from Arrhenius plots) .

Q. How can process control strategies improve scalability in laboratory synthesis?

- Methodological Answer : Implement real-time monitoring (e.g., in situ IR or Raman spectroscopy) to track intermediate formation. Use membrane separation technologies (e.g., nanofiltration) for continuous purification. Refer to CRDC guidelines (e.g., RDF2050108) for automation and simulation protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.